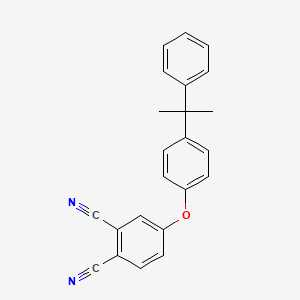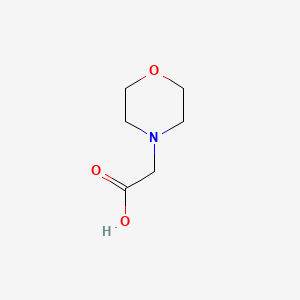
4-吗啉乙酸
概述
描述
MAA is a cyclic amino acid that consists of a morpholine ring and an acetic acid group. It has the chemical formula C6H11NO3 and a molecular weight of 145.16 g/mol . MAA is a versatile compound that has many potential applications in scientific research and industry.
Synthesis Analysis
MAA can be synthesized through various methods, including the reaction of morpholine with chloroacetic acid . This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular formula of MAA is C6H11NO3 . The InChI key is VIWZVFVJPXTXPA-UHFFFAOYSA-N . The SMILES string is OC(=O)CN1CCOCC1 .Chemical Reactions Analysis
MAA is a weak organic acid that can react with bases to form the corresponding salts . It is mainly used as an intermediate in organic synthesis and can be used in the synthesis of drugs, pesticides, and other organic compounds .Physical And Chemical Properties Analysis
MAA is a white crystalline solid that is soluble in water and organic solvents . Its melting point is 161-167°C, and its boiling point is 319.5°C . MAA is stable under normal conditions and does not easily decompose or react with other compounds .科学研究应用
Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : 4-Morpholineacetic Acid is used as an intermediate in the synthesis of various pharmaceutical compounds .
- Results or Outcomes : The outcomes of using 4-Morpholineacetic Acid as a pharmaceutical intermediate would depend on the specific drugs being synthesized. It’s a crucial component in the production process of certain pharmaceuticals .
Catalyst in Chemical Reactions
- Field : Organic Chemistry
- Application : 4-Morpholineacetic Acid can act as a catalyst in certain chemical reactions.
- Results or Outcomes : The use of 4-Morpholineacetic Acid as a catalyst can lead to more efficient chemical reactions, potentially improving yields and reducing reaction times.
Chitosan Derivative
- Field : Biomedical Applications
- Application : 4-Morpholineacetic Acid could potentially be used to modify chitosan, a versatile biopolymer derived from chitin . Chitosan and its derivatives have garnered significant attention in various biomedical applications due to their unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .
- Method of Application : The exact method of application would depend on the specific biomedical application. It could involve chemical modification of chitosan with 4-Morpholineacetic Acid to enhance its properties or functionality .
- Results or Outcomes : The outcomes of using 4-Morpholineacetic Acid in this context could include improved antibacterial, anticancer, wound healing, and tissue engineering applications .
Synthesis of Morpholines
- Field : Organic Chemistry
- Application : 4-Morpholineacetic Acid could potentially be used in the synthesis of morpholines . Morpholines are a class of organic compounds that contain a ring of four carbon atoms, one oxygen atom, and one nitrogen atom .
- Method of Application : The exact method of application would depend on the specific morpholine being synthesized. It could involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcomes of using 4-Morpholineacetic Acid in this context could include the successful synthesis of morpholines, which are found in a variety of natural products and biologically relevant compounds .
Synthesis of Biopolymers
- Field : Biomedical Applications
- Application : 4-Morpholineacetic Acid could potentially be used in the synthesis of biopolymers . Biopolymers have garnered significant attention in various biomedical applications due to their unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .
- Method of Application : The exact method of application would depend on the specific biopolymer being synthesized. It could involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcomes of using 4-Morpholineacetic Acid in this context could include the successful synthesis of biopolymers, which are found in a variety of natural products and biologically relevant compounds .
Synthesis of Carbonyl-Containing Analogs
- Field : Organic Chemistry
- Application : 4-Morpholineacetic Acid could potentially be used in the synthesis of carbonyl-containing analogs . Carbonyl-containing analogs are a class of organic compounds that contain a carbonyl group .
- Method of Application : The exact method of application would depend on the specific carbonyl-containing analog being synthesized. It could involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcomes of using 4-Morpholineacetic Acid in this context could include the successful synthesis of carbonyl-containing analogs, which are found in a variety of natural products and biologically relevant compounds .
安全和危害
属性
IUPAC Name |
2-morpholin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWZVFVJPXTXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331394 | |
| Record name | Morpholin-4-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholineacetic Acid | |
CAS RN |
3235-69-6 | |
| Record name | 4-Morpholineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3235-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholin-4-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Morpholineacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)
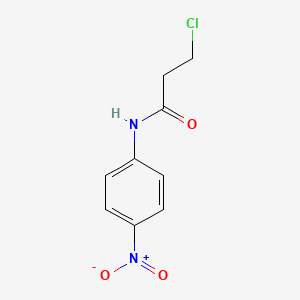

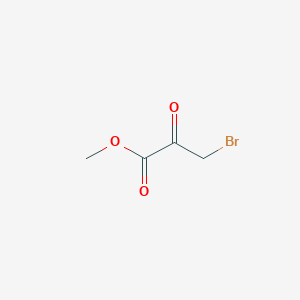

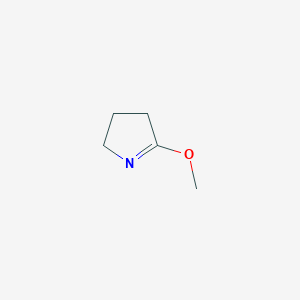
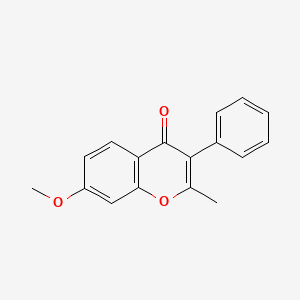

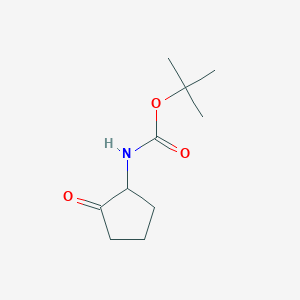
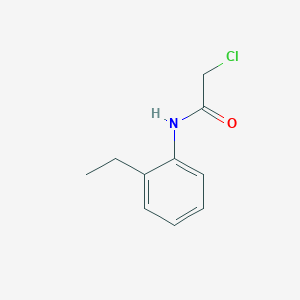
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)
